molecular formula C10H7F2NO B8228434 (5,7-Difluoroquinolin-3-yl)methanol

(5,7-Difluoroquinolin-3-yl)methanol

Cat. No.: B8228434
M. Wt: 195.16 g/mol
InChI Key: CISRWJIAZMREOL-UHFFFAOYSA-N
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Description

(5,7-Difluoroquinolin-3-yl)methanol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Difluoroquinolin-3-yl)methanol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and controlled reaction environments to facilitate the fluorination process .

Chemical Reactions Analysis

Types of Reactions

(5,7-Difluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

(5,7-Difluoroquinolin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,7-Difluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes. Fluorinated quinolines are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in pathogens, making these compounds effective as antibacterial and antineoplastic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,7-Difluoroquinolin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms on the quinoline ring, which can significantly influence its biological activity and chemical properties.

Biological Activity

(5,7-Difluoroquinolin-3-yl)methanol is a fluorinated quinoline derivative recognized for its diverse biological activities. Quinolines are significant in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms at positions 5 and 7 of the quinoline ring. This modification enhances the compound's stability and biological activity compared to non-fluorinated analogs. The compound's IUPAC name is this compound, with the following chemical structure:

InChI InChI 1S C10H7F2NO c11 7 2 9 12 8 1 6 5 14 4 13 10 8 3 7 h1 4 14H 5H2\text{InChI InChI 1S C10H7F2NO c11 7 2 9 12 8 1 6 5 14 4 13 10 8 3 7 h1 4 14H 5H2}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is known to inhibit various enzymes by binding to their active sites, disrupting essential biological processes. This mechanism underlies its potential as an antibacterial and antineoplastic agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Activity : The compound demonstrates significant antibacterial properties against a range of pathogens. Its mechanism involves inhibiting bacterial enzyme function, leading to cell death.
  • Antineoplastic Activity : Studies have shown that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antiviral Activity : Preliminary data suggest efficacy against viral infections, potentially through interference with viral replication processes.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit kinases and other enzymes involved in various signaling pathways .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a therapeutic agent against resistant strains.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Comparative Analysis

To understand the unique properties of this compound relative to other quinoline derivatives, a comparison table is provided below:

Compound NameAntibacterial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition
5-FluoroquinolineModerateYesDNA intercalation
6-TrifluoromethylquinolineLowModerateTopoisomerase inhibition

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Fluorination Effect : The introduction of fluorine atoms significantly enhances both the antibacterial and anticancer activities compared to non-fluorinated quinolines .
  • Synergistic Effects : When combined with other antimicrobial agents, this compound showed synergistic effects that could lower MIC values further.
  • Potential for Drug Development : Given its diverse biological activities and favorable pharmacokinetic properties, this compound is being explored as a lead candidate for new therapeutic agents targeting bacterial infections and cancer .

Properties

IUPAC Name

(5,7-difluoroquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-7-2-9(12)8-1-6(5-14)4-13-10(8)3-7/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISRWJIAZMREOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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